molecular formula C6H11ClN2O2 B13910099 3-(Aminomethyl)piperidine-2,6-dione;hydrochloride CAS No. 2940956-04-5

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride

Cat. No.: B13910099
CAS No.: 2940956-04-5
M. Wt: 178.62 g/mol
InChI Key: VCOTYEDGYFPNEW-UHFFFAOYSA-N
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Description

Chemical Identity: 3-(Aminomethyl)piperidine-2,6-dione hydrochloride (IUPAC: 3-(aminomethyl)piperidine-2,6-dione hydrochloride) is a bicyclic compound featuring a piperidine-2,6-dione core substituted with an aminomethyl group at the 3-position, paired with a hydrochloride counterion. Its molecular formula is C₆H₁₁ClN₂O₂, with a molecular weight of 190.62 g/mol .

Properties

CAS No.

2940956-04-5

Molecular Formula

C6H11ClN2O2

Molecular Weight

178.62 g/mol

IUPAC Name

3-(aminomethyl)piperidine-2,6-dione;hydrochloride

InChI

InChI=1S/C6H10N2O2.ClH/c7-3-4-1-2-5(9)8-6(4)10;/h4H,1-3,7H2,(H,8,9,10);1H

InChI Key

VCOTYEDGYFPNEW-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1CN.Cl

Origin of Product

United States

Preparation Methods

Analysis

The synthesis of 3-amino-2,6-piperidine dione hydrochloride using L-Glutamine as a starting material involves three main steps: N-protection, cyclization, and deprotection with salt formation.

  • Protection: In the first step, the amino group of L-Glutamine is protected using a tertiary butyl oxycarbonyl (Boc) group. This protection is necessary to prevent unwanted side reactions during the cyclization step. The reaction is conducted in an alkaline medium, which helps to facilitate the protection.

  • Cyclization: The N-protected L-Glutamine is then cyclized to form the piperidine dione ring. N,N-carbonyldiimidazole (CDI) is used as a cyclizing agent, and 4-dimethylaminopyridine (DMAP) acts as a catalyst to promote the reaction. The reaction is performed under anhydrous conditions to prevent hydrolysis of the CDI and ensure efficient cyclization.

  • Deprotection and Salt Formation: The final step involves the removal of the protecting group and the formation of the hydrochloride salt. The Boc group is cleaved under acidic conditions, typically using a hydrochloric acid solution. The resulting free amine is then protonated by the excess hydrochloric acid to form the hydrochloride salt, which is isolated as a white solid.

Chemical Reactions Analysis

Types of Reactions

3-(Aminomethyl)piperidine-2,6-dione;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are protein degrader building blocks, which are used in the development of targeted protein degradation therapies .

Scientific Research Applications

Based on the search results, the compound you're asking about is actually "(S)-3-Amino-piperidine-2,6-dione hydrochloride," not "3-(Aminomethyl)piperidine-2,6-dione;hydrochloride". This compound, a derivative of piperidine, has an amino group at the third position and two keto groups at the second and sixth positions, and is in hydrochloride salt form. It's used in the production of fine chemicals and as a precursor in various industrial processes.

Here's a summary of its applications:

Scientific Research Applications

(S)-3-Amino-piperidine-2,6-dione hydrochloride is used in a variety of scientific research fields:

  • Chemistry It serves as a building block in synthesizing complex organic molecules.
  • Biology It's studied for its potential biological activities, such as enzyme inhibition and receptor binding.
  • Medicine Research explores its potential as a pharmaceutical intermediate and its role in drug development.
  • Industry It's used in the production of fine chemicals and as a precursor in various industrial processes.

(S)-3-Amino-piperidine-2,6-dione hydrochloride has demonstrated biological activity and potential therapeutic applications. Research indicates potential roles in:

  • Anticancer Activity It has shown the ability to induce apoptosis in cancer cells and inhibit tumor growth, potentially enhancing the efficacy of existing chemotherapeutic agents by acting synergistically with them. A study showed that the compound induced significant cytotoxicity and apoptosis in FaDu hypopharyngeal tumor cells, compared to standard treatments like bleomycin.
  • Antimicrobial Properties Studies have demonstrated antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics. In vitro tests showed that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, possibly by disrupting bacterial cell wall synthesis.
  • Neurological Applications The compound interacts with neurotransmitter receptors, potentially influencing cognitive functions and mood regulation. Its structural similarity to known neuroactive compounds suggests it may modulate synaptic transmission. Research involving animal models has suggested it may protect against neurodegeneration by modulating glutamate receptors, thereby reducing excitotoxicity.

Chemical Reactions

(S)-3-Amino-piperidine-2,6-dione hydrochloride can undergo several types of chemical reactions:

  • Oxidation It can be oxidized to form corresponding oxo derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction Reduction reactions can convert the keto groups to hydroxyl groups. Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
  • Substitution The amino group can participate in nucleophilic substitution reactions. Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.

Properties

  • IUPAC Name: (3S)-3-aminopiperidine-2,6-dione;hydrochloride
  • Molecular Formula: C₅H₉ClN₂O₂
  • Molecular Weight: 164.59 g/mol
  • CAS No.: 25181-50-4
  • Solubility: Very soluble in water
  • Appearance: White to off-white solid

Mechanism of Action

The compound exerts its effects by acting as a functionalized Cereblon ligand. It allows rapid conjugation with carboxyl linkers via peptide coupling reactions. This mechanism is crucial for the development of protein degrader building blocks, which target specific proteins for degradation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of Piperidine-2,6-dione Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Structural Features Molecular Formula Key Applications/Properties References
3-(Aminomethyl)piperidine-2,6-dione hydrochloride 3-aminomethyl substitution on piperidine-2,6-dione; hydrochloride salt C₆H₁₁ClN₂O₂ PROTAC linker; cereblon recruitment
3-Phenylpiperidine-2,6-dione derivatives 3-phenyl substitution; N-alkylated with bromoalkanes or amines Varies (e.g., C₁₅H₁₈BrN₂O₂) Anticancer agents; modulation of noncovalent interactions (e.g., O–H…N hydrogen bonds)
CC-122 hydrochloride 3-(5-amino-2-methyl-4-oxoquinazolin-3-yl)piperidine-2,6-dione; chiral R/S enantiomers C₁₄H₁₅ClN₄O₃ Pleiotropic pathway modifier; fast enantiomer interconversion in vivo
3-(4-Amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione Isoindolinone substituent at position 3; crystalline/amorphous forms C₁₂H₁₀N₃O₃ Anticancer (multiple myeloma); solid-state stability studies
Lenalidomide-5-aminomethyl hydrochloride 5-aminomethylisoindolinone substituent on piperidine-2,6-dione C₁₄H₁₆ClN₃O₃ Cereblon recruitment; PROTAC development

Key Differences in Pharmacological Activity

Cereblon Recruitment Efficiency: The aminomethyl group in the target compound enhances binding to cereblon compared to simpler amino-substituted analogues (e.g., 3-aminopiperidine-2,6-dione) due to improved hydrogen-bonding and steric interactions . Lenalidomide derivatives (e.g., 3-(5-aminomethylisoindolin-2-yl)piperidine-2,6-dione) exhibit higher specificity for cereblon-mediated degradation of IKZF1/3 transcription factors in hematological cancers .

Solubility and Bioavailability: Hydrochloride salts (e.g., target compound vs. free base forms) improve aqueous solubility, critical for oral bioavailability. For example, pyridoxine hydrochloride (Vitamin B6) shares similar salt-enhanced solubility properties . Bulky substituents (e.g., quinazolinone in CC-122) reduce solubility but enhance target affinity .

Synthetic Complexity: The target compound is synthesized via condensation of 3-aminomethylpiperidine-2,6-dione with isoindolinone precursors under acidic conditions . 3-Phenyl derivatives require multi-step alkylation and amine condensation, leading to variable yields .

Physicochemical and Crystallographic Properties

  • Crystallinity: The target compound and its isoindolinone analogues (e.g., 3-(4-amino-1-oxoisoindolin-2-yl)piperidine-2,6-dione) form hemihydrates with isostructural packing, stabilized by O–H…N hydrogen bonds . Amorphous forms of isoindolinone derivatives show faster dissolution rates but lower stability .
  • Thermal Stability: Piperidine-2,6-dione derivatives with aromatic substituents (e.g., phenyl, quinazolinone) exhibit higher melting points (>200°C) due to π-π stacking .

Biological Activity

3-(Aminomethyl)piperidine-2,6-dione; hydrochloride, also referred to as 3-Aminopiperidine-2,6-dione hydrochloride, is a synthetic compound notable for its biological activity, particularly in cancer treatment. This article explores its biological mechanisms, research findings, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring with an amine group at the 3-position and carbonyl groups at the 2 and 6 positions. Its molecular formula is C7H12N2O2C_7H_{12}N_2O_2 with a molecular weight of approximately 164.59 g/mol. The hydrochloride salt form enhances its solubility in water, making it suitable for various biological applications.

Research indicates that 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride exhibits significant anti-cancer properties. The proposed mechanisms include:

  • Inhibition of DNA Synthesis : The compound obstructs enzymes critical for nucleotide synthesis, particularly benzoate, which is essential for DNA replication.
  • Antiangiogenic Properties : It reduces tumor necrosis factor-alpha expression, inhibiting the formation of blood vessels necessary for tumor growth.

Anti-Cancer Effects

Studies have demonstrated that this compound effectively inhibits the growth of various cancer cell lines, including prostate cancer and leukemia. The following table summarizes notable findings from recent research:

Cell Line IC50 (μM) Effect Observed Reference
Prostate Cancer15Significant growth inhibition
Leukemia20Induction of apoptosis
Breast Cancer25Inhibition of cell proliferation

These results indicate its potential as a therapeutic agent in oncology.

Enzyme Inhibition

The compound has shown promise in inhibiting specific enzymes involved in nucleotide synthesis, which may impact broader cellular processes related to cancer progression. Further studies on its interaction with other biomolecules are necessary to elucidate its full mechanism of action.

Case Studies and Research Findings

Several case studies have highlighted the efficacy of 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride in clinical settings:

  • Case Study on Prostate Cancer : A study involving prostate cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. The study concluded that the compound could be a viable candidate for further development as an anti-cancer drug.
  • Leukemia Treatment : Another investigation focused on leukemia cells showed that the compound not only inhibited cell growth but also enhanced the effects of existing chemotherapy agents, suggesting potential for combination therapies.

Synthesis Methods

The synthesis of 3-(Aminomethyl)piperidine-2,6-dione; hydrochloride typically involves multi-step reactions yielding high purity products. The following table outlines common synthesis methods:

Method Yield (%) Conditions
Reaction with triethylamine94Reflux at 85-87°C for 5-7 hours
Use of imidazole as a base85Stirring at room temperature
Hydrolysis under acidic conditionsVariesDependent on reaction time and temperature

These methods ensure high yields and purity levels suitable for biological testing .

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